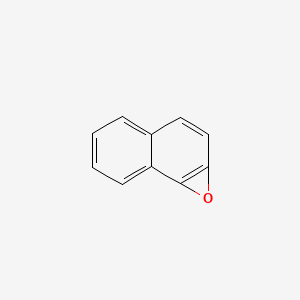

Naphth(1,2-b)oxirene

Description

Structure

3D Structure

Properties

CAS No. |

277-50-9 |

|---|---|

Molecular Formula |

C10H6O |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

naphtho[1,2-b]oxirene |

InChI |

InChI=1S/C10H6O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-6H |

InChI Key |

YDRQTXULVDCOJX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2O3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2O3 |

Other CAS No. |

277-50-9 |

Synonyms |

naphthalene 1,2-oxide naphthalene oxide |

Origin of Product |

United States |

Synthetic Methodologies and Access to Naphth 1,2 B Oxirene and Its Structural Analogs

Direct Epoxidation Strategies for the Naphthalene (B1677914) Moiety

Direct epoxidation strategies for accessing the Naphth(1,2-b)oxirene core primarily involve the oxidation of specific unsaturated naphthalene precursors, such as dihydronaphthalenes or vinylnaphthalenes, rather than the direct epoxidation of the aromatic naphthalene ring itself. These methods are designed to introduce an oxygen atom across a double bond, thereby forming the characteristic three-membered oxirane ring fused to the naphthalene structure.

Controlled Regioselectivity and Stereoselectivity in Oxirene (B85696) Formation

Achieving precise regioselectivity and stereoselectivity is paramount in the synthesis of this compound and its derivatives. The formation of the this compound core specifically requires the epoxidation of the 1,2-double bond within a suitable precursor, such as 1,2-dihydronaphthalene (B1214177). While direct epoxidation of aromatic naphthalene typically yields arene oxides, the this compound structure necessitates the oxidation of a pre-existing alkene functionality.

The epoxidation of alkenes, including those present in dihydronaphthalene precursors, is generally a stereospecific reaction. This means that the oxygen atom is added to the same face of the double bond, resulting in a syn addition. When the alkene precursor possesses chiral centers or is prochiral, this stereospecificity leads to the formation of specific diastereomers or enantiomers. For instance, the metabolic oxidation of naphthalene by cytochrome P450 enzymes demonstrates stereoselective formation of (1R,2S)- and (1S,2R)-naphthalene epoxides, underscoring the biological significance of controlled stereochemistry.

In synthetic organic chemistry, enantioselective epoxidation methods, employing chiral catalysts such as metal complexes (e.g., Jacobsen-Katsuki epoxidation for alkenes or Sharpless epoxidation for allylic alcohols), are utilized to control the absolute configuration of the resulting epoxides. The selection of the catalyst, ligand, and reaction conditions is crucial for directing the epoxidation to yield the desired enantiomer of the naphthoxirene derivative.

Application of Peroxyacids and Other Oxidants (e.g., m-CPBA)

Peroxyacids are widely recognized as effective reagents for the epoxidation of alkenes, a transformation commonly referred to as the Prilezhaev reaction. Among these, meta-chloroperoxybenzoic acid (m-CPBA) is frequently employed due to its commercial availability and reactivity. The reaction proceeds via a concerted mechanism, often termed the "Butterfly Mechanism," wherein the oxygen atom is transferred from the peroxyacid to the alkene's π-bond, forming the epoxide and the corresponding carboxylic acid as a byproduct. This reaction is characterized by its stereospecificity, delivering both new carbon-oxygen bonds to the same face of the double bond.

A common synthetic pathway to access naphthoxirene derivatives, such as 2-(Naphthalen-2-yl)oxirane, involves the epoxidation of 2-vinylnaphthalene (B1218179) using m-CPBA. This reaction is typically conducted in a solvent like dichloromethane (B109758) (CH₂Cl₂) under anhydrous conditions, often at reduced temperatures (0-5 °C) to optimize yield and minimize side reactions, such as diol formation. Reported yields for this specific synthesis are approximately 60%.

Other peroxyacids, including peracetic acid and performic acid, can also serve as effective epoxidizing agents. Additionally, alternative oxidation systems, such as hydrogen peroxide in the presence of various catalysts, or biocatalytic methods employing enzymes like peroxygenases, have been developed for the epoxidation of naphthalene and its derivatives, offering diverse routes to the desired oxirene structures.

Table 1: Epoxidation Reagents and Conditions for Naphthalene Derivatives

| Substrate | Reagent | Solvent | Conditions | Yield | Reference |

| 2-Vinylnaphthalene | m-CPBA | CH₂Cl₂ | Anhydrous, 0-5 °C | ~60% | |

| Naphthalene | CYP enzymes | In vivo | Metabolic process | N/A |

Table 2: Stereoselective Epoxidation of Naphthalene (Metabolic Pathways)

| Substrate | Oxidizing System | Primary Products | Stereoselectivity | Reference |

| Naphthalene | Cytochrome P450 (CYP1A1, CYP1A2, CYP2E1, CYP3A4, CYP2A6) | (1R,2S)-Naphthalene epoxide, (1S,2R)-Naphthalene epoxide | Stereoselective |

Synthesis of this compound Derivatives with Functional Group Variations

The synthesis of this compound derivatives allows for the introduction of various functional groups, leading to a diverse array of compounds with potentially altered chemical and biological properties. This section explores the preparation of dihydroxylated intermediates and the construction of spirocyclic systems incorporating the naphthoxirene core.

Preparation of Dihydroxylated this compound Intermediates

The preparation of dihydroxylated this compound intermediates is achievable through multi-step organic synthesis, often starting from naphthalene derivatives. These routes typically involve oxidation and ring-closure reactions to construct both the oxirene ring and introduce hydroxyl functionalities. The existence of compounds such as this compound-2,3-diol, 1a,2,3,7b-tetrahydro-, demonstrates the accessibility of such structures.

One example of a complex dihydroxylated compound featuring a naphthoxirene moiety is Spiro[2a,6a-epoxynaphth[2,3-b]oxirene-2(1aH),2'-naphtho[1,8-de]dioxin]-3(6H)-one,7,7a-dihydro-6,7-dihydroxy-, (1aR,2aR,6S,6aS,7S,7aR)-, which incorporates hydroxyl groups within a spirocyclic framework fused to a naphthoxirene system. The synthesis of dihydroxylated intermediates can be approached either by epoxidizing pre-existing dihydroxylated naphthalene precursors or by performing dihydroxylation reactions on a pre-formed naphthoxirene scaffold. The latter can be achieved through the hydrolysis of epoxides, a well-established reaction that converts epoxides into vicinal diols.

Synthetic Routes to Spirocyclic Naphthoxirene Systems

Spirocyclic systems that incorporate the naphthoxirene motif are of considerable interest, particularly in medicinal chemistry, due to their inherent three-dimensional structure, which can significantly influence molecular properties and biological activity. The synthesis of such complex architectures often relies on intramolecular cyclization reactions.

A notable example of a spirocyclic compound featuring a naphthoxirene core is the aforementioned Spiro[2a,6a-epoxynaphth[2,3-b]oxirene-2(1aH),2'-naphtho[1,8-de]dioxin]-3(6H)-one,7,7a-dihydro-6,7-dihydroxy-, (1aR,2aR,6S,6aS,7S,7aR)-. This molecule exemplifies how a naphthoxirene unit can be integrated into a spirocyclic framework, linked to another ring system through a shared atom. While detailed synthetic routes specifically for naphthoxirene-containing spirocycles are not extensively elaborated in the current literature snippets, general spirocyclization strategies, including intramolecular alkylation, cyclodehydration, and ketalization, are applicable to the construction of such scaffolds. The synthesis of other spirocyclic compounds involving naphthalene rings, such as spiro-naphthalene-oxadiazol-4-ones formed via cycloaddition reactions, further illustrates the feasibility of creating spirocyclic architectures fused with naphthalene systems.

Table 3: Examples of Dihydroxylated Naphthoxirene Derivatives

| Compound Name | Key Structural Feature | Reference |

| This compound-2,3-diol, 1a,2,3,7b-tetrahydro- | Naphthoxirene core with vicinal hydroxyl groups | |

| Spiro[2a,6a-epoxynaphth[2,3-b]oxirene-2(1aH),2'-naphtho[1,8-de]dioxin]-3(6H)-one,7,7a-dihydro-6,7-dihydroxy-, (1aR,2aR,6S,6aS,7S,7aR)- | Spirocyclic system with a dihydroxylated naphthoxirene |

Table 4: Synthetic Routes to Spirocyclic Systems Involving Naphthalene Moieties

| Compound Class | Key Structural Feature | Synthesis Strategy | Reference |

| Spiro[2a,6a-epoxynaphth[2,3-b]oxirene-2(1aH),2'-naphtho[1,8-de]dioxin]-3(6H)-one,7,7a-dihydro-6,7-dihydroxy-, (1aR,2aR,6S,6aS,7S,7aR)- | Spirocyclic structure incorporating a naphthoxirene moiety | Multi-step synthesis, general spirocyclization methods | |

| Spiro-naphthalene-1,2'-oxadiazol-4-ones | Spirocyclic system fused to a naphthalene ring | Cycloaddition of hydrazonyl chlorides with naphthoquinones |

Advanced Synthetic Techniques for Enhanced Efficiency and Scalability

Advanced synthetic techniques are pivotal for improving the efficiency, selectivity, and scalability of this compound synthesis. These methodologies aim to optimize reaction yields, reduce the number of synthetic steps, minimize waste generation, and facilitate larger-scale production.

Catalytic Asymmetric Epoxidation: The development of highly selective catalytic systems for epoxidation has significantly advanced the synthesis of chiral epoxides. For instance, manganese-salen and chromium-salen complexes have been effectively employed as catalysts for the asymmetric epoxidation of 1,2-dihydronaphthalene derivatives. These reactions, often utilizing oxidants such as iodosylbenzene or hydrogen peroxide, can achieve high enantioselectivities, with reported enantiomeric excesses (ee) reaching up to 86% for specific substrates and catalysts. The strategic use of chiral ligands and precisely engineered catalyst structures enables precise control over the stereochemical outcome, yielding enantiomerically enriched naphthoxirene products.

Flow Chemistry: This continuous processing technique offers substantial advantages for enhancing efficiency and scalability. By conducting reactions within a flow reactor, precise control over reaction parameters, including temperature, pressure, and residence time, can be achieved. This leads to improvements in safety, higher yields, and enhanced reproducibility. Flow chemistry is particularly advantageous for reactions involving hazardous reagents or intermediates, and its application to naphthoxirene synthesis could streamline production processes and facilitate easier scale-up.

Biocatalysis: The utilization of enzymes, such as fungal peroxygenases (e.g., PaDa-I), represents a sophisticated and environmentally conscious approach to epoxidation. These biocatalysts are capable of performing highly selective transformations under mild conditions, converting naphthalene into naphthalene-1,2-epoxide. Biocatalytic methods align with the principles of green chemistry and can offer unique stereoselectivity that is often challenging to replicate through conventional chemical synthesis.

Functional Group Manipulation: Advanced synthetic strategies also encompass efficient methods for the introduction and transformation of functional groups on naphthoxirene derivatives. This capability allows for the synthesis of a diverse range of analogs with tailored properties. Techniques such as selective alkylation, acylation, or coupling reactions can be employed to modify substituents, thereby expanding the chemical diversity accessible from the naphthoxirene core.

Table 5: Advanced Synthetic Techniques in Naphthoxirene Chemistry

| Technique | Catalyst/Reagent Example | Substrate Example(s) | Key Outcome / Benefit | Reference |

| Catalytic Asymmetric Epoxidation | Mn(III)-salen complexes, Cr(salen) complexes | 1,2-dihydronaphthalene derivatives | High enantioselectivity (up to 86% ee), stereocontrol | |

| Flow Chemistry | N/A (Process technology) | Various organic substrates | Enhanced efficiency, safety, control, scalability | |

| Biocatalytic Epoxidation | Fungal peroxygenases (e.g., PaDa-I) | Naphthalene | Selective oxidation, mild conditions, green chemistry | |

| Functional Group Transformations | Various reagents for alkylation, acylation, coupling etc. | Naphthoxirene derivatives | Synthesis of diverse analogs, tailoring of properties |

Advanced Spectroscopic and Structural Elucidation of Naphth 1,2 B Oxirene Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of Naphth(1,2-b)oxirene systems in solution. It provides detailed information on the chemical environment of each proton and carbon atom, allowing for unambiguous stereochemical and connectivity assignments.

The introduction of an oxirene (B85696) (epoxide) ring onto the naphthalene (B1677914) framework significantly alters the electronic environment and, consequently, the NMR chemical shifts compared to the parent naphthalene molecule. The protons and carbons of the epoxidized ring (C1, C2) are shifted to a region characteristic of epoxides, while the aromaticity of the adjacent ring is largely preserved.

¹H NMR Analysis: The protons attached to the epoxidized carbons (H-1 and H-2) are expected to appear in the upfield region relative to aromatic protons, typically between δ 3.5 and 4.5 ppm. libretexts.org These protons form an AX or AB spin system, depending on their magnetic equivalence, with characteristic vicinal coupling constants (³JHH) that provide stereochemical information. The remaining six protons on the non-epoxidized aromatic ring would exhibit complex splitting patterns in the aromatic region (δ 7.0–8.5 ppm), influenced by the electronic effects of the epoxide moiety.

¹³C NMR Analysis: The carbon atoms of the oxirene ring (C-1 and C-2) are expected to resonate at significantly higher field (typically δ 50–65 ppm) compared to the sp²-hybridized carbons of naphthalene (δ 125–135 ppm). libretexts.orguobasrah.edu.iq This substantial upfield shift is a hallmark of epoxide carbons. The remaining ten carbons of the naphthalene system would show shifts consistent with a substituted aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1/H1 | 3.8 - 4.5 | 55 - 65 |

| C2/H2 | 3.8 - 4.5 | 55 - 65 |

| C3-C8 | 7.0 - 8.5 | 110 - 135 |

| C4a, C8a | N/A | 125 - 140 |

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. libretexts.orglibretexts.org Two-dimensional (2D) NMR experiments are crucial for resolving these ambiguities by spreading the information across two frequency axes. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. libretexts.org It is used to trace the connectivity of protons within the aromatic rings and to confirm the relationship between the epoxide protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹JCH). wikipedia.orgnih.gov This technique is essential for definitively assigning the ¹³C signals corresponding to each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically ²JCH and ³JCH), providing critical information for piecing together the molecular skeleton, especially for connecting the epoxide ring to the aromatic system and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their through-bond connectivity. libretexts.org NOESY is particularly powerful for determining the stereochemistry of substituents on the naphthoxirene core.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are highly effective for identifying functional groups and providing insights into molecular structure and symmetry. wallonie.be For this compound, the spectra are dominated by vibrations of the aromatic system and characteristic modes of the epoxide ring.

Aromatic C-H Stretching: Intense bands are observed in the 3000–3100 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the aromatic ring. researchgate.netchemrxiv.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings give rise to a series of characteristic bands between 1400 and 1650 cm⁻¹.

Epoxide Ring Vibrations: The presence of the oxirene ring introduces several key vibrational modes. The C-O stretching vibrations typically appear in the 800–950 cm⁻¹ region. The asymmetric ring-breathing mode of the epoxide is often found near 1250 cm⁻¹. researchgate.net

C-H Out-of-Plane Bending: Strong bands in the 700–900 cm⁻¹ region result from the out-of-plane bending of the aromatic C-H bonds, the pattern of which is diagnostic of the substitution pattern on the aromatic ring. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1650 | IR, Raman |

| Epoxide Ring Breathing (Asymmetric) | ~1250 | IR |

| C-O Stretch | 800 - 950 | IR |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | IR |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound (C₁₂H₈O), HRMS can confirm the molecular formula with a high degree of confidence. Tandem mass spectrometry (MS/MS) further provides structural information by analyzing the fragmentation patterns of the molecular ion. researchgate.netnih.gov

Molecular Ion Peak (M⁺•): The primary piece of information is the mass-to-charge ratio (m/z) of the molecular ion. For C₁₂H₈O, the expected exact mass is 168.0575 Da.

Key Fragmentation Pathways: The fragmentation of epoxides under mass spectrometry conditions often involves characteristic losses. A common pathway for aromatic epoxides is the loss of carbon monoxide (CO, 28 Da), which would result in a fragment ion at m/z 140. Another potential fragmentation is the loss of a formyl radical (CHO, 29 Da), leading to a fragment at m/z 139. Analysis of these fragmentation pathways helps to confirm the presence and location of the epoxide ring.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization and Electronic Transitions

Electronic absorption (UV-Vis) spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. The spectrum is characteristic of the molecule's chromophore—the part of the molecule that absorbs light. The UV-Vis spectrum of this compound is related to that of naphthalene but is modified by the presence of the epoxide.

The electronic spectrum of naphthalene is characterized by two main absorption bands, designated ¹Lₐ and ¹Lₑ. researchgate.net The introduction of the epoxide ring onto one of the aromatic rings disrupts the C₂ᵥ symmetry of the naphthalene chromophore. This perturbation is expected to cause:

Shifts in Absorption Maxima (λₘₐₓ): The disruption of conjugation can lead to a hypsochromic (blue) shift of the long-wavelength absorption bands compared to the parent naphthalene.

Changes in Molar Absorptivity (ε): The alteration of the transition dipole moments can lead to changes in the intensity of the absorption bands. Theoretical calculations are often employed to predict and interpret the electronic spectra of such systems. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

| Electronic Transition | Predicted λₘₐₓ (nm) |

|---|---|

| ¹Lₐ | 260 - 280 |

| ¹Lₑ | 300 - 320 |

X-ray Crystallography for Definitive Solid-State Molecular Structure and Stereochemistry

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While obtaining a suitable crystal of a reactive species like this compound can be challenging, the data from such an analysis would be unequivocal.

A successful crystallographic study would yield:

Precise Bond Lengths and Angles: This would confirm the expected C-C and C-O bond lengths within the strained three-membered oxirene ring and the geometry of the naphthalene backbone.

Stereochemistry: The relative stereochemistry of the epoxide ring in relation to the rest of the molecule would be unambiguously determined.

Conformational Details: The planarity of the naphthalene system and any puckering or strain induced by the epoxide ring would be precisely quantified.

Intermolecular Interactions: The packing of molecules in the crystal lattice provides insight into non-covalent interactions like C-H···π stacking.

Table 4: Expected Molecular Geometry Parameters from X-ray Crystallography

| Parameter | Expected Value |

|---|---|

| C-O Bond Length (Epoxide) | 1.45 - 1.48 Å |

| C-C Bond Length (Epoxide) | 1.47 - 1.50 Å |

| C-O-C Bond Angle (Epoxide) | ~60° |

| Dihedral Angle (Epoxide vs. Aromatic Ring) | > 0° (non-planar) |

Reactivity Profiles and Mechanistic Investigations of Naphth 1,2 B Oxirene

Intrinsic Reactivity of the Strained Oxirene (B85696) Ring System

The oxirene ring, a three-membered heterocycle, is characterized by significant bond angle distortion and strain energy. This strain is a fundamental driver for its reactivity, making the ring prone to cleavage upon interaction with various reagents fiveable.meontosight.aiwikipedia.orgacs.org. Computational studies have indicated that oxirenes can be considered borderline pseudocyclic structures due to the lack of a ring critical point, contributing to their high energy content and reactivity acs.org. The fused naphthalene (B1677914) system in Naphth(1,2-b)oxirene influences the electronic distribution and steric environment around the oxirene moiety, potentially modulating its intrinsic reactivity compared to simpler oxirenes.

Electrophilic and Nucleophilic Ring-Opening Reactions

The strained oxirene ring readily undergoes ring-opening reactions initiated by both electrophilic and nucleophilic attacks.

Acid catalysis plays a significant role in the ring-opening of oxirenes. Protonation of the oxirene oxygen atom by an acid catalyst increases the electrophilicity of the adjacent carbon atoms, making them more susceptible to nucleophilic attack jove.com. This process typically involves the formation of a protonated oxirane intermediate, which then undergoes ring opening. The mechanism can be viewed as an asynchronous concerted process where the C-O bond rupture and subsequent rearrangement steps occur in a coordinated manner, driven by the relief of ring strain jove.comacs.orgic.ac.ukresearchgate.net. The regioselectivity of the acid-catalyzed ring opening in unsymmetrical oxiranes is influenced by steric and electronic factors, with protonation often occurring on the more substituted carbon, leading to a more stable carbocationic intermediate jove.comic.ac.uk.

Nucleophiles can directly attack the electrophilic carbons of the oxirene ring, leading to ring opening and the formation of new adducts fiveable.mewikipedia.orgyoutube.com. The high strain energy of the oxirene ring provides a thermodynamic driving force for these reactions. While specific examples involving dihydroflavins and this compound are not extensively detailed in the provided search results, general oxirene chemistry indicates that strong nucleophiles can readily open the ring fiveable.mewikipedia.org. Dihydroflavins are known to be highly reactive nucleophiles, and their interaction with electrophilic species, including potentially strained ring systems like oxirenes, could lead to the formation of stable adducts, though specific reaction pathways and products would depend on the exact structures involved datapdf.com.

Rearrangement Pathways Involving this compound Intermediates

Oxirene intermediates, including those derived from naphthoquinone systems, can participate in various rearrangement reactions.

The Wolff rearrangement (WR) is a reaction where an α-diazocarbonyl compound is converted into a ketene (B1206846) via loss of nitrogen and a 1,2-rearrangement wikipedia.orgcaltech.edu. Oxirene intermediates have been implicated in the stepwise mechanism of the Wolff rearrangement, particularly in cases involving α-diazo ketones and naphthoquinones wikipedia.orgwikipedia.orgcaltech.eduresearchgate.netlookchem.comresearchgate.net. In these pathways, the initial extrusion of nitrogen from a diazo ketone can lead to an α-ketocarbene, which may then cyclize to form an oxirene intermediate. This oxirene can subsequently reopen, potentially leading to ketene formation. Studies on diazonaphthoquinones have provided evidence for oxirene intermediacy, although the exact role and whether it is a true intermediate or a transition state can be debated and depend on the specific substrate and conditions researchgate.netlookchem.comresearchgate.net. For instance, isotopic labeling experiments in some naphthoquinone systems have excluded the participation of specific naphthoxirene intermediates in the Wolff rearrangement researchgate.net.

1,2-Shift rearrangements, also known as 1,2-migrations or 1,2-shifts, involve the movement of a substituent from one atom to an adjacent atom within a molecule wikipedia.org. These rearrangements are common in carbocation chemistry, where they are driven by the formation of more stable carbocation intermediates wikipedia.orglibretexts.org. While specific documented examples of 1,2-shift rearrangements directly involving this compound as the primary substrate are not explicitly detailed in the provided search results, the general reactivity of oxirenes and related strained systems suggests that such pathways are plausible. For example, oxirenes themselves can be intermediates in rearrangements, and related epoxides are known to undergo acid-catalyzed 1,2-hydride shifts ic.ac.ukwikipedia.orglibretexts.orgnih.gov. The presence of the fused naphthalene system could influence the electronic properties and potential for migratory aptitudes within a this compound framework.

Compound List:

this compound

Oxirene

Naphthoquinones

Dihydroflavins

α-Diazocarbonyl compounds

α-Ketocarbene

Ketene

Carbene

this compound-2,3-diol, 1a,2,3,7b-tetrahydro-

Naphtho[1,2-b]oxirene-2,3-dione

Naphthalene 1,2-oxide

This compound as a Transient Reactive Intermediate in Organic Reactions

This compound, and its closely related analogue 1,2-naphthalene epoxide, are transient intermediates primarily recognized for their role in the metabolic activation of polycyclic aromatic hydrocarbons like naphthalene. In biological systems, these epoxides are formed via enzymatic oxidation and are highly electrophilic, capable of reacting with cellular nucleophiles such as DNA and proteins. nih.govnih.gov In synthetic organic chemistry, the controlled generation and subsequent reaction of such strained epoxides offer pathways to complex molecular architectures. The reactivity profile of this compound is dominated by its propensity for ring-opening reactions, driven by the relief of ring strain. These reactions can be initiated by nucleophiles, acids, or enzymatic catalysts, leading to a diverse array of functionalized naphthalene derivatives. acs.orgnih.govontosight.aiontosight.ai

Detection and Trapping of Transient Naphthoxirene Species

The transient nature of this compound, characterized by its short half-life and high reactivity, necessitates specific strategies for its detection and characterization. Due to its instability, direct isolation and spectroscopic analysis can be challenging. Consequently, indirect methods such as trapping experiments are frequently employed. nih.gov

These trapping mechanisms rely on the rapid reaction of the this compound intermediate with a suitable nucleophilic reagent. Common trapping agents include water, alcohols, thiols, amines, and glutathione (B108866). The reaction with water, often catalyzed by epoxide hydrolases, yields the corresponding naphthalene-1,2-dihydrodiol. nih.govnih.govnih.govdiva-portal.org Reaction with alcohols leads to the formation of alkoxy-substituted dihydronaphthalenes, while thiols produce thioether derivatives. Glutathione, under the action of glutathione S-transferases, forms a glutathione conjugate, a key detoxification pathway. nih.govnih.govnih.gov The identification and quantification of these trapping products provide indirect evidence for the transient formation and subsequent reaction of the this compound intermediate. Advanced spectroscopic techniques, such as mass spectrometry and time-resolved spectroscopy, can also be utilized to detect and study these short-lived species under specific reaction conditions. nih.gov

Enzymatic Transformation Pathways of Naphthalene Epoxides

Enzymatic transformations are central to the formation and subsequent metabolism of naphthalene epoxides, including this compound. These pathways are critical for both the detoxification and, in some cases, the bioactivation of naphthalene. The primary enzymatic routes involve oxidation to form the epoxide, followed by hydrolysis or conjugation.

Table 1: Enzymatic Transformations of Naphthalene Epoxides

| Enzyme Class | Substrate | Product(s) | Reaction Type | Key Enzymes Involved (Examples) |

| Cytochrome P450 (CYP) Monooxygenases | Naphthalene | This compound (1,2-Naphthalene epoxide) | Epoxidation | CYP1A1, CYP1A2, CYP2E1, CYP2F1, CYP2F2, CYP3A4, CYP2A6, CYP2A13 nih.govacs.orgnih.govresearchgate.net |

| Epoxide Hydrolases (EH) | This compound (1,2-Naphthalene epoxide) | Naphthalene-1,2-dihydrodiol | Hydration | Microsomal Epoxide Hydrolase (mEH), Soluble Epoxide Hydrolase (sEH) nih.govnih.govnih.govdiva-portal.orgucdavis.edu |

| Glutathione S-Transferases (GST) | This compound (1,2-Naphthalene epoxide) | Naphthalene-GSH conjugate | Conjugation | Various GST isoforms nih.govnih.govnih.gov |

The initial step in the metabolic fate of naphthalene is its oxidation by Cytochrome P450 (CYP) enzymes, which are predominantly found in the liver and lung. This process generates the reactive this compound intermediate. nih.govnih.govresearchgate.net Subsequently, this epoxide can undergo several enzymatic transformations. Epoxide hydrolases (EH) catalyze the addition of water across the epoxide ring, yielding naphthalene-1,2-dihydrodiol, a less reactive metabolite. nih.govnih.govnih.govdiva-portal.org Alternatively, glutathione S-transferases (GSTs) conjugate the epoxide with glutathione, a crucial detoxification step that facilitates excretion. nih.govnih.govnih.gov In some instances, the epoxide can also undergo spontaneous rearrangement to form naphthols. nih.govnih.govresearchgate.net The naphthalene-1,2-dihydrodiol can be further metabolized to 1,2-dihydroxynaphthalene and subsequently to 1,2-naphthoquinone, which are also reactive species. nih.govnih.gov

Compound List:

this compound

Theoretical and Computational Investigations of Naphth 1,2 B Oxirene Chemistry

Quantum Chemical Calculations (Ab Initio, DFT) for Electronic Structure and Stability

Quantum chemical methods, including ab initio calculations and Density Functional Theory (DFT), are fundamental for determining the electronic structure and intrinsic stability of Naphth(1,2-b)oxirene. These methods provide a detailed understanding of electron distribution, bonding characteristics, and the energetic landscape of the molecule.

Energetic Landscape and Relative Stabilities of Isomers and Conformers

Investigating the energetic landscape involves identifying and characterizing various potential energy minima, which correspond to stable isomers and conformers of this compound. Ab initio methods and DFT, employing various functionals (e.g., B3LYP, PBE, M06-2X) and basis sets (e.g., 6-311++G(d,p), aug-cc-pVQZ), are used to optimize molecular geometries and calculate their corresponding energies researchgate.netunl.edumdpi.comresearchgate.net. The relative stabilities of different isomers and conformers are then assessed by comparing their calculated total energies, often corrected for zero-point vibrational energy and thermal effects. For complex molecules, methods like CREST can be employed to generate a comprehensive set of conformers for subsequent analysis acs.org. Understanding these energy differences is critical for predicting which structural forms are most likely to be observed or involved in chemical processes.

Analysis of Bonding, Charge Distribution, and Molecular Electrostatic Potential

Detailed analysis of the electronic structure includes examining bonding patterns, atomic charges, and the molecular electrostatic potential (MEP). Natural Bond Orbital (NBO) analysis provides insights into orbital interactions and delocalization, revealing the nature of chemical bonds within the this compound framework researchgate.netnih.govresearchgate.net. Charge distribution, often quantified by Mulliken charges or Natural Population Analysis, helps identify electron-rich and electron-deficient regions within the molecule nih.govscielo.org.za.

The Molecular Electrostatic Potential (MEP) maps, generated by visualizing electrostatic potential values onto the molecular surface, are invaluable for predicting sites of electrophilic and nucleophilic attack nih.govnih.govuni-muenchen.delibretexts.orgdtic.milwavefun.com. Regions of negative potential typically indicate electron-rich areas (nucleophilic sites), while regions of positive potential highlight electron-deficient areas (electrophilic sites). These maps are crucial for understanding intermolecular interactions and predicting the initial steps of chemical reactions.

Reaction Mechanism Elucidation through Transition State Theory and Reaction Path Analysis

Understanding the reaction mechanisms involving this compound requires detailed analysis of reaction pathways and the energy barriers associated with them. Transition State Theory (TST) and related computational techniques are central to this endeavor.

Determination of Activation Energies and Kinetic Rate Constants

Transition State Theory (TST) provides a theoretical framework for calculating reaction rates by considering the transition state—an unstable intermediate structure at the peak of the energy barrier between reactants and products libretexts.orgumn.eduwikipedia.org. By locating these transition states using quantum chemical methods, activation energies () can be determined. These energies, along with pre-exponential factors, are used in the Arrhenius equation to estimate kinetic rate constants libretexts.org. For complex reaction networks, methods like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory are often employed in conjunction with TST to account for pressure and temperature dependencies and to calculate effective rate constants researchgate.netresearchgate.netnih.govresearchgate.net. The breakdown of the TST approximation at low pressures or for reactions with small activation energies is also a critical consideration nih.govresearchgate.net.

Molecular Dynamics Simulations of Naphthoxirene Reactivity

Molecular Dynamics (MD) simulations offer a powerful tool to study the temporal evolution of molecular systems, including the dynamic aspects of this compound's reactivity. Reactive Molecular Dynamics (ReaxFF) simulations, which can model bond formation and breaking, are particularly useful for exploring complex reaction pathways and mechanisms over time mtu.eduusra.edupurdue.edu. By simulating the system's trajectory, MD can provide insights into how molecules move, collide, and transform, complementing the static picture provided by TST. These simulations can also help in understanding how environmental factors, such as solvent interactions, influence reactivity frontiersin.org.

Computational Spectroscopic Prediction and Correlation with Experimental Data (e.g., NMR, UV-Vis, IR)

Computational methods are extensively used to predict spectroscopic properties of this compound, which can then be compared with experimental data for validation and interpretation.

NMR Spectroscopy: Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are employed to predict ¹H and ¹³C NMR chemical shifts nih.govmdpi.comacs.org. The accuracy of these predictions can be enhanced by considering various functionals and basis sets, and by comparing calculated spectra with experimental ones to confirm structural assignments and electronic environments.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis) nih.govscielo.org.zamdpi.com. Calculations involve determining excitation energies and oscillator strengths for electronic transitions. The influence of different conformers on the predicted spectra can be significant, and methods like the Nuclear Ensemble Approach (NEA) can be used to generate more accurate spectral predictions by averaging over multiple conformers acs.org.

IR Spectroscopy: DFT calculations can also predict Infrared (IR) vibrational frequencies and intensities nih.govscielo.org.zamdpi.com. These calculated spectra are compared to experimental IR data to assign specific vibrational modes to functional groups and structural features within this compound.

By correlating these computational predictions with experimental spectroscopic data, researchers can gain a comprehensive understanding of this compound's structure, electronic properties, and reactivity, validating theoretical models and guiding further experimental investigations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Predictionwuxibiology.comresearchgate.netresearchgate.netajchem-a.com

Frontier Molecular Orbital (HOMO-LUMO) analysis is a fundamental tool in theoretical chemistry used to predict and understand the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) represents the energy level of the outermost electrons that are most likely to be donated, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the energy level of the innermost vacant orbitals, which are most likely to accept electrons. wuxibiology.comresearchgate.netresearchgate.netajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, serves as a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity, as it implies a lower energy barrier for electron transfer processes. wuxibiology.comresearchgate.netajchem-a.commdpi.com This analysis is particularly useful for predicting reaction sites: nucleophiles tend to attack regions with a high amplitude of the LUMO, while electrophiles are predicted to attack regions with a high amplitude of the HOMO. ajchem-a.comwuxibiology.com

For this compound, computational methods such as Density Functional Theory (DFT) would be employed to calculate its HOMO and LUMO energies and their corresponding spatial distributions. beilstein-archives.orguci.edufrontiersin.org Such calculations would provide insights into the electron distribution within the molecule and predict its propensity for various chemical reactions. The fusion of the strained oxirene (B85696) ring with the aromatic naphthalene (B1677914) system is expected to influence the electronic landscape, potentially leading to unique reactivity patterns. This analysis is crucial for predicting how this compound might engage in reactions like cycloadditions, ring-opening reactions characteristic of epoxides, or electrophilic aromatic substitution on the naphthalene moiety. wuxibiology.comresearchgate.netmdpi.comwuxibiology.com

Investigation of Ring Strain Energies and Aromaticity Perturbation in the Oxirene Systemum.esacs.orgacs.orgresearchgate.netresearchgate.net

Oxirenes, being three-membered heterocyclic rings, inherently possess significant ring strain. This strain arises from the deviation of bond angles from their ideal values, making these systems energetically less stable and more reactive towards ring-opening processes. um.esacs.orgaip.org The fusion of such a strained ring system onto a polycyclic aromatic hydrocarbon like naphthalene introduces further complexity regarding the molecule's structural integrity and electronic properties.

Chemistry of Functionalized and Modified Naphth 1,2 B Oxirene Derivatives

Synthesis and Chemical Behavior of Dihydrogenated Naphth(1,2-b)oxirene Analogues

Dihydrogenated this compound analogues, such as those with a saturated or partially saturated oxirene (B85696) ring fused to the naphthalene (B1677914) system, are of significant interest. These compounds often arise from the reduction or specific synthetic pathways that introduce hydrogen atoms to the oxirene moiety or the adjacent naphthalene carbons. The synthesis of such analogues typically involves multi-step organic transformations, often starting from naphthalene precursors. General strategies for forming fused oxirene rings include epoxidation of alkenes or cyclization reactions. For instance, related dihydronaphthofuran syntheses, which share structural similarities, have been achieved through acid-catalyzed reactions involving ring-opening of epoxides followed by nucleophilic attack and cyclization, or via Friedel-Crafts type reactions rsc.org.

The chemical behavior of dihydrogenated this compound derivatives is largely dictated by the presence of the strained oxirene ring, which can undergo nucleophilic or electrophilic ring-opening reactions. The specific position and stereochemistry of the hydrogen atoms influence the regioselectivity and stereoselectivity of these transformations. While direct literature on the detailed chemical behavior of specifically dihydrogenated this compound analogues is limited in the provided results, general oxirene chemistry suggests potential reactions such as acid-catalyzed hydrolysis, reactions with nucleophiles (e.g., alcohols, amines), and participation in cycloaddition reactions.

Table 1: Representative Synthetic Yields for Related Dihydronaphthofuran Analogues

| Reaction Type / Precursors | Product Class | Yield (%) | Reference |

| Styrene oxide + 2-naphthol (B1666908) (acid-catalyzed) | Dihydronaphthofuran | 48.8 | rsc.org |

| 2-naphthols + Allyl iodide (HBr-catalyzed) | Dihydronaphthofuran | 52-72 | rsc.org |

| 1-naphthol + Alkenyl halide (Claisen rearrangement) | Dihydronaphthofuran | 47-60 | rsc.org |

| 2-naphthol + Glyoxal (KOH, aqueous) | Dihydronaphthofuran-diol | 90.2-98 | rsc.org |

This compound-2,3-dione and Related Carbonyl Derivatives

Naphtho[1,2-b]oxirene-2,3-dione is a specific derivative featuring carbonyl groups at the 2 and 3 positions of the oxirene ring fused to the naphthalene system nih.gov. This structure combines the reactivity of an oxirene with that of a dicarbonyl system, suggesting a rich chemical profile. While detailed reaction studies for this specific dione (B5365651) are not extensively provided, related dicarbonyl compounds and oxirenes are known to participate in various transformations, including nucleophilic additions, cycloadditions, and rearrangements. The presence of the carbonyl groups can activate adjacent positions or undergo reactions typical of ketones.

Related structures, such as naphtha[2,3-b]oxirene-2,7-dione, have been identified as building blocks in heterocyclic synthesis, indicating the utility of such dione motifs in constructing more complex molecular frameworks researchgate.net. The chemical behavior of naphtho[1,2-b]oxirene-2,3-dione would likely involve reactions targeting the strained oxirene ring or the electrophilic carbonyl carbons.

Table 2: Key Properties of Naphtho[1,2-b]oxirene-2,3-dione

| Property | Value | Source |

| Compound Name | Naphtho[1,2-b]oxirene-2,3-dione | nih.gov |

| Molecular Formula | C10H4O3 | nih.gov |

| Molecular Weight | 172.14 g/mol (computed) | nih.gov |

| IUPAC Name | naphtho[1,2-b]oxirene-2,3-dione | nih.gov |

| InChIKey | RDADXWINYWFANF-UHFFFAOYSA-N | nih.gov |

| SMILES | C1=CC=C2C(=C1)C3=C(O3)C(=O)C2=O | nih.gov |

Stereoisomeric Studies of Substituted Naphth(1,2-b)oxirenes

The fusion of an oxirene ring to the naphthalene system inherently creates stereocenters, making stereoisomeric studies crucial for understanding the properties and reactivity of substituted naphth(1,2-b)oxirenes ontosight.aiontosight.ai. The specific configurations, such as (1aS,7bR) for dihydrogenated analogues, highlight the presence of defined spatial arrangements of atoms ontosight.ai. Compounds like (1S,2R)-naphthalene 1,2-oxide, which is structurally related, exhibit distinct stereochemical descriptors and can be characterized using techniques like NMR spectroscopy and X-ray crystallography nih.gov.

Research in this area involves the synthesis of specific stereoisomers (enantiomers and diastereomers) and the investigation of their relative stability and reactivity. Methods for achieving stereoselective synthesis, such as asymmetric catalysis or chiral resolution, are essential. Computational methods are also employed to investigate the stability and properties of different stereoisomers, providing insights into their conformational preferences and electronic structures nih.govresearchgate.net. The precise stereochemistry can significantly influence biological activity and chemical transformations.

Strategic Applications in Organic Synthesis and Materials Science

Naphth(1,2-b)oxirene as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

This compound derivatives are recognized as valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials ontosight.ai. The core structural feature contributing to their utility is the presence of a strained oxirene (B85696) ring fused to a naphthalene (B1677914) moiety. This strained three-membered ring system imparts significant reactivity, making these compounds prone to various ring-opening reactions ontosight.ai. Specifically, arene oxides, which include naphthalene oxides, serve as crucial building blocks for organic synthesis, providing access to a range of chiral trans-disubstituted cyclohexadiene synthons acs.org. The reactivity of the oxirene ring in this compound allows for controlled transformations, such as the exclusive trans 1,2-addition observed with nucleophiles in related naphthalene 1,2-oxide systems acs.org. The inherent stereochemistry of this compound compounds is also a critical factor, influencing their chemical behavior and potential applications in stereoselective synthesis ontosight.ai.

Development of Novel Synthetic Methodologies Utilizing Naphthoxirene Reactivity

The inherent reactivity of the oxirene moiety within this compound structures presents opportunities for the development of novel synthetic methodologies ontosight.aiontosight.ai. Research efforts are actively exploring new synthetic pathways that leverage the unique chemical properties of these compounds. Biocatalytic approaches, for instance, are being investigated for the aromaticity-breaking epoxidation of naphthalene, which generates epoxide intermediates. These intermediates can subsequently undergo nucleophilic ring-opening reactions, offering a more direct route to valuable synthetic precursors acs.org. Studies have specifically examined the reactivity of fused oxirene systems, including investigations into 1a,7b-dihydronaphth[1,2-b]oxirene, indicating a focus on understanding and exploiting their reaction mechanisms acs.org. This ongoing research aims to unlock new catalytic transformations and efficient synthetic routes utilizing the distinctive reactivity profiles of naphthoxirene derivatives.

Potential Contributions to Materials Science and Organic Electronics as Precursors

This compound and related naphthalene derivatives hold significant potential for contributions to materials science and organic electronics ontosight.ai. The broader field of organic electronics relies on the design and synthesis of organic molecules and polymers exhibiting desirable electronic properties, with naphthalene-based structures frequently employed wikipedia.orgrsc.orgresearchgate.netresearchgate.net. For example, specific naphthalene derivatives, such as dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), are utilized as p-type semiconductors in organic field-effect transistors (OFETs) wikipedia.org. Furthermore, conjugated polymers incorporating naphthalene diimide (NDI) units are being developed for applications in OFETs and organic solar cells (OSCs) due to their high electron mobilities and tunable optical absorption spectra rsc.org. Research into naphthalene-based conjugated copolymers has also demonstrated their utility as p-donor materials in organic solar cells mdpi.com. While this compound itself may not be a direct precursor in all these examples, its structural framework and the reactivity of its oxirene ring suggest it could serve as a versatile starting material for synthesizing novel naphthalene-based compounds with tailored electronic properties for next-generation organic electronic devices.

Compound List:

this compound

this compound-2,3-diol, 1a,2,3,7b-tetrahydro-

Naphthalene 1,2-oxide

2,3-Epoxy-2-methyl-1,4-naphthoquinone

Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT)

Naphthalene diimide (NDI)

2,3-bis(2-ethylhexyloxy)naphthalene (EHON)

Triazatruxene (TAT)

Q & A

Q. What are the established synthetic routes for Naphth(1,2-b)oxirene, and what analytical techniques confirm its structure?

this compound can be synthesized via epoxidation of naphtho[1,2-b]furan derivatives or through photolytic/thermal decomposition of precursors like diazo compounds. For example, indene oxide derivatives (e.g., 1,2-epoxyacenaphthene) are synthesized using epoxidation reagents like meta-chloroperbenzoic acid (mCPBA) . Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for ring strain analysis, high-resolution mass spectrometry (HRMS) for molecular weight verification (e.g., C₁₂H₈O, MW 168.19 g/mol) , and X-ray crystallography to resolve stereochemistry in polycyclic systems .

Q. How is the molecular stability of this compound assessed experimentally?

Stability is evaluated using kinetic studies under varying temperatures and solvents. For instance, thermal decomposition rates in inert matrices or solution-phase stability tests (e.g., monitoring ring-opening reactions via UV-Vis spectroscopy). Computational predictions (e.g., CCSD(T) methods) suggest that alkyl substitutions (e.g., dimethyl groups) enhance stability by reducing ring strain, but experimental validation remains challenging due to rapid isomerization to ketenes or other intermediates .

Advanced Research Questions

Q. What computational methods are used to study the electronic structure and reactivity of this compound?

High-level ab initio methods, such as coupled-cluster singles and doubles with perturbative triples (CCSD(T)) and basis sets like DZP (double-zeta plus polarization), are critical for analyzing the oxirene ring’s electronic structure. These methods predict bond angles, electron density distributions, and transition states for ring-opening reactions. For example, studies on substituted oxirenes (X₂C₂O, X = CH₃, F) reveal that electron-withdrawing groups destabilize the ring, while alkyl groups stabilize it . Density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) is also used to model intermolecular interactions in synthetic applications .

Q. How do theoretical predictions of this compound's stability compare with experimental observations?

Theoretical studies (e.g., CCSD(T)/6-311++G(d,p)) suggest that dimethyl-substituted oxirenes are energy minima, whereas unsubstituted oxirenes are transition states . However, experimental attempts to isolate unsubstituted oxirenes in gas-phase or matrix isolation often fail due to rapid isomerization to ketenes or ethynols . This discrepancy highlights the need for advanced stabilization strategies, such as steric hindrance from bulky substituents or low-temperature trapping .

Q. What is the role of this compound in the Wolff rearrangement mechanism?

this compound is postulated as a high-energy intermediate in the Wolff rearrangement of α-diazoketones to ketenes. Computational studies (CCSD(T)/cc-pVTZ) show a flat potential energy surface between oxirene and formylmethylene, with a modest barrier (~21–23 kJ/mol) separating them from ketene . Experimental evidence, such as isotopic labeling in photolytic reactions, supports the intermediacy of oxirene but remains indirect due to its transient nature .

Q. What strategies resolve contradictions between computational and experimental data on oxirene derivatives?

Discrepancies arise from approximations in computational models (e.g., neglecting solvent effects) or experimental limitations (e.g., detection sensitivity). To address this, hybrid approaches combine ultrafast spectroscopy (e.g., femtosecond pump-probe) with multireference methods (e.g., CASSCF) to track reaction dynamics in real time. For example, gas-phase neutralization of oxirene radical cations provides transient signals that align with CCSD(T)-predicted geometries .

Methodological Insights

- Synthesis Optimization : Use chiral auxiliaries or asymmetric catalysis to control stereochemistry in polycyclic oxirenes .

- Data Analysis : Employ non-linear regression models to analyze kinetic data from decomposition studies, accounting for solvent polarity and temperature effects .

- Computational Validation : Cross-validate DFT results with post-Hartree-Fock methods (e.g., MP2) to reduce errors in transition-state energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.